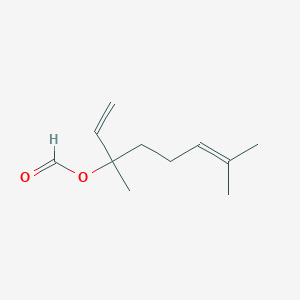

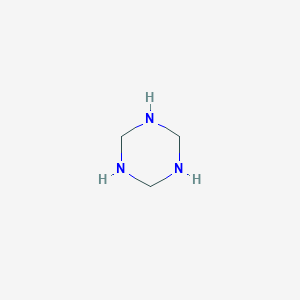

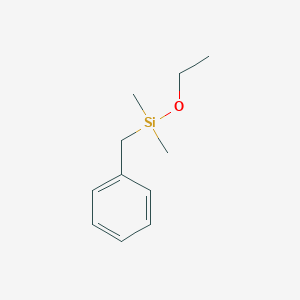

![molecular formula C13H12O B094237 3-Methyl-[1,1'-biphenyl]-2-ol CAS No. 17755-10-1](/img/structure/B94237.png)

3-Methyl-[1,1'-biphenyl]-2-ol

Übersicht

Beschreibung

3-Methyl-[1,1'-biphenyl]-2-ol is a compound that belongs to the class of biphenyls, which are organic compounds containing two benzene rings connected by a single bond. The specific structure of 3-Methyl-[1,1'-biphenyl]-2-ol indicates that it has a methyl group and a hydroxyl group attached to the biphenyl framework. This compound is of interest due to its potential applications in various fields, including materials science, pharmaceuticals, and as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of related biphenyl compounds often involves palladium-catalyzed reactions, as seen in the regioselective arylation of biphenyl-2-ols with aryl halides . A more environmentally friendly and efficient synthesis process has been developed for 3-(chloromethyl)-2-methyl-1,1'-biphenyl, which is a key intermediate for the preparation of certain insecticides and could be related to the synthesis of 3-Methyl-[1,1'-biphenyl]-2-ol . The process avoids the use of high-toxic and high-risk reagents, highlighting the importance of developing safer and more sustainable synthetic methods.

Molecular Structure Analysis

The molecular structure of biphenyl compounds can be complex, with potential for various substituent effects and intermolecular interactions. For instance, the structure of 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1'-biphenyl]-4-ol has been analyzed using NMR and X-ray techniques, revealing that it exists in the phenol form in solution but prefers a quinone arrangement in the solid state . Such studies are crucial for understanding the behavior of 3-Methyl-[1,1'-biphenyl]-2-ol under different conditions.

Chemical Reactions Analysis

Biphenyl compounds can participate in a variety of chemical reactions. For example, the bis-cyclometalating ligand derived from a biphenyl precursor undergoes selective dilithiation, which is a versatile precursor to bimetallic complexes . This demonstrates the reactivity of the biphenyl moiety and its potential to form complex structures with metals, which could be relevant for the chemical behavior of 3-Methyl-[1,1'-biphenyl]-2-ol in the presence of metal catalysts or reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives can vary widely depending on their substitution patterns. For instance, the review of 3-methyl-1-phenylbutan-2-ol as a fragrance ingredient provides insights into the physical properties and mucous membrane irritation data of a related compound . Such information is essential for assessing the safety and potential applications of 3-Methyl-[1,1'-biphenyl]-2-ol in various industries.

Wissenschaftliche Forschungsanwendungen

Regioselective Arylation Reactions : "3-Methyl-[1,1'-biphenyl]-2-ol" derivatives undergo regioselective mono- and diarylation in the presence of a palladium catalyst, producing terphenyl-2-ol and diphenylbiphenyl-2-ol derivatives. This reaction is significant for the synthesis of complex organic molecules (Satoh et al., 1998).

Antimalarial Activity : A series of derivatives, including "3-Methyl-[1,1'-biphenyl]-2-ol", exhibited antimalarial potency against Plasmodium berghei in mice. These compounds are promising for clinical trials in humans (Werbel et al., 1986).

Antibacterial Properties : New biphenyls, including "3-Methyl-[1,1'-biphenyl]-2-ol" derivatives, showed antibacterial activity. These compounds were isolated from Rhynchosia suaveolens (Khan & Shoeb, 1984).

Synthesis of Insecticides : "3-Methyl-[1,1'-biphenyl]-2-ol" is a key intermediate in the synthesis of bifenthrin, an insecticide. A new, environmentally friendly synthesis method was developed, reducing the steps and avoiding toxic reagents (Zhang et al., 2019).

Chiral Biphenyl Hybrids : Chiral derivatives of "3-Methyl-[1,1'-biphenyl]-2-ol" undergo dynamic resolution involving supramolecular interactions. This process is important for the development of novel materials with specific chiral properties (Yeung et al., 2013).

Magnetic Properties of Copper(II) Complexes : Trinuclear Copper(II) complexes derived from "3-Methyl-[1,1'-biphenyl]-2-ol" have been characterized, exhibiting antiferromagnetic interactions and potential for application in magnetic materials (Filkale & Gangwar, 2020).

Organic Light-Emitting Diodes (OLEDs) : Derivatives of "3-Methyl-[1,1'-biphenyl]-2-ol" are used in the development of blue OLEDs. The rotation lock by methyl groups in these derivatives enhances their properties as matrix materials for OLEDs (Gantenbein et al., 2015).

Fluorogenic Chemosensors : A chemosensor based on "3-Methyl-[1,1'-biphenyl]-2-ol" efficiently detects Zn2+ and Al3+ ions due to processes like excited-state intramolecular proton transfer and chelation-enhanced fluorescence (Patra et al., 2018).

Eigenschaften

IUPAC Name |

2-methyl-6-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJXFACHLLIKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27616-03-1 | |

| Record name | [1,1′-Biphenyl]-2-ol, 3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27616-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60503663 | |

| Record name | 3-Methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-[1,1'-biphenyl]-2-ol | |

CAS RN |

17755-10-1 | |

| Record name | 3-Methyl[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

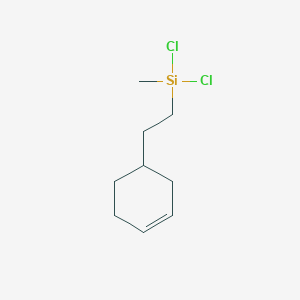

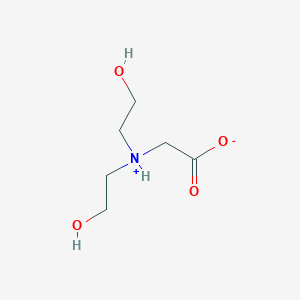

![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)

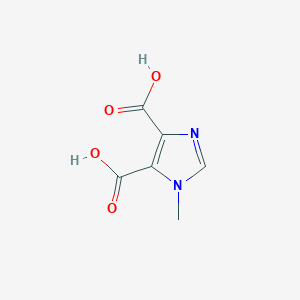

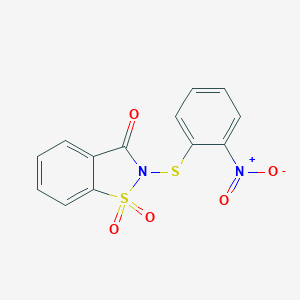

![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)

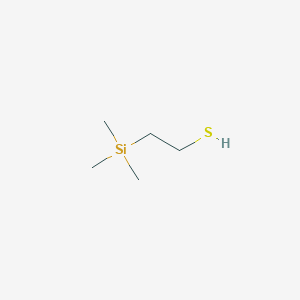

![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)